molecular formula C23H22ClN3O5 B11236309 N-(3-chloro-4-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11236309
M. Wt: 455.9 g/mol
InChI Key: QCXXMJWBQXJHIQ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a morpholine ring, and a chloro-methoxyphenyl group. Its molecular formula is C23H22ClN3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by the morpholine moiety.

    Attachment of the Chloro-Methoxyphenyl Group: The chloro-methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the quinoline core is acylated with 3-chloro-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The morpholine ring can interact with protein receptors, modulating their activity. The chloro-methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide stands out due to its quinoline core, which imparts unique chemical and biological properties. The presence of the morpholine ring further enhances its versatility in interacting with various molecular targets.

Properties

Molecular Formula

C23H22ClN3O5

Molecular Weight

455.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C23H22ClN3O5/c1-31-20-7-6-15(12-18(20)24)25-21(28)14-27-19-5-3-2-4-16(19)17(13-22(27)29)23(30)26-8-10-32-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,28)

InChI Key

QCXXMJWBQXJHIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCOCC4)Cl

Origin of Product

United States

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